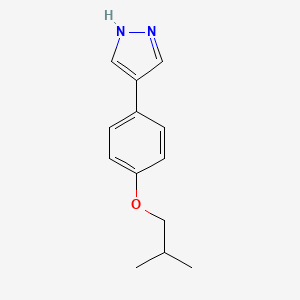

4-(4-Isobutoxyphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

4-[4-(2-methylpropoxy)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C13H16N2O/c1-10(2)9-16-13-5-3-11(4-6-13)12-7-14-15-8-12/h3-8,10H,9H2,1-2H3,(H,14,15) |

InChI Key |

PURZLRJMNKXYIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 4 Isobutoxyphenyl 1h Pyrazole and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 4-(4-isobutoxyphenyl)-1H-pyrazole reveals that the primary disconnection can be made at the bonds forming the pyrazole (B372694) ring. This approach identifies two key precursor types: a hydrazine (B178648) derivative and a three-carbon component, typically a 1,3-dicarbonyl compound or its equivalent. Specifically, the synthesis could involve the reaction of hydrazine with a suitably substituted β-diketone, such as 1-(4-isobutoxyphenyl)butane-1,3-dione.

An alternative disconnection can be envisioned through a [3+2] cycloaddition, where the pyrazole ring is formed from a 1,3-dipole and a dipolarophile. For instance, a nitrile imine could react with an alkyne bearing the 4-isobutoxyphenyl group.

Furthermore, the synthesis of the key precursor, 4-isobutoxyphenylacetylene, can be achieved through the Sonogashira coupling of 1-ethynyl-4-isobutoxybenzene (B14765741) with a suitable coupling partner. The 4-isobutoxy-substituted phenyl group itself is typically introduced from 4-isobutoxyaniline (B1309754) or 4-isobutoxybenzaldehyde, which are common starting materials.

Direct Pyrazole Ring Synthesis Approaches

The direct formation of the pyrazole ring is a cornerstone of synthesizing compounds like this compound. Several classical and modern methods are employed to achieve this.

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comrsc.org In the context of this compound, this would typically involve the reaction of hydrazine hydrate (B1144303) with a 1,3-diketone or a β-keto ester bearing the 4-isobutoxyphenyl moiety. mdpi.com

The reaction mechanism initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the dicarbonyl compound, forming a hydrazone intermediate. slideshare.netyoutube.com Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. slideshare.netyoutube.com When unsymmetrical 1,3-diketones are used with substituted hydrazines, a mixture of regioisomers can be formed. mdpi.comrsc.org The reaction is often carried out in an acidic medium. jk-sci.com

Variations of this method utilize α,β-unsaturated ketones or acetylenic ketones as the three-carbon component. mdpi.comnih.gov For example, the reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazolines, which are then oxidized to pyrazoles. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference(s) |

| Hydrazine/Substituted Hydrazine | 1,3-Diketone | Polysubstituted Pyrazole | mdpi.com |

| Hydrazine/Substituted Hydrazine | β-Keto Ester | Pyrazolone/Pyrazole | youtube.com |

| Hydrazine/Substituted Hydrazine | α,β-Unsaturated Ketone | Pyrazoline (oxidized to Pyrazole) | nih.gov |

| Hydrazine/Substituted Hydrazine | Acetylenic Ketone | Pyrazole | mdpi.com |

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide a powerful and regioselective route to pyrazole synthesis. beilstein-journals.orgmdpi.com This method involves the reaction of a 1,3-dipole with a dipolarophile. beilstein-journals.org For pyrazole synthesis, common 1,3-dipoles include diazo compounds (like diazomethane), nitrile imines, and sydnones. beilstein-journals.orgmdpi.com

The dipolarophiles are typically alkynes or alkenes. The reaction of a nitrile imine, often generated in situ from a hydrazonoyl halide, with an alkyne is a common strategy. organic-chemistry.org For instance, a nitrile imine could react with 4-isobutoxyphenylacetylene to form the desired pyrazole. Another approach involves the cycloaddition of diazo compounds with alkynes, which can be catalyzed by various metals. mdpi.com Visible-light photoredox catalysis has also been employed for these cycloadditions. mdpi.com

| 1,3-Dipole | Dipolarophile | Product Type | Reference(s) |

| Diazo Compound | Alkyne/Alkene | Pyrazole/Pyrazoline | mdpi.com |

| Nitrile Imine | Alkyne/Alkene | Pyrazole/Pyrazoline | organic-chemistry.orgnih.gov |

| Sydnone | Alkyne | Pyrazole | nih.gov |

Multicomponent reactions (MCRs) have gained prominence for the synthesis of complex molecules like substituted pyrazoles in a single step, offering high efficiency and atom economy. beilstein-journals.orgnih.gov These strategies often combine elements of other synthetic methods into a one-pot procedure. beilstein-journals.org

A common MCR approach for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine in the presence of a catalyst. beilstein-journals.org For example, a three-component reaction of an aldehyde, ethyl acetoacetate, and hydrazine hydrate can yield highly substituted pyrazoles. nih.gov Four-component reactions have also been developed, such as the reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, often catalyzed by nanoparticles or under microwave irradiation, to produce fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.gov These methods allow for the creation of a diverse library of pyrazole derivatives. longdom.orgmdpi.com

| Components | Catalyst/Conditions | Product Type | Reference(s) |

| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Pyrazole-4-carboxylates | beilstein-journals.org |

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Nanoparticles/Microwave | Pyrano[2,3-c]pyrazoles | nih.gov |

| Enaminone, Aldehyde, Hydrazine Dihydrochloride | Ammonium (B1175870) Acetate/Water | Polyfunctionalized Pyrazoles | longdom.org |

Functionalization of the Pyrazole Ring at the 4-Position

Once the pyrazole core is formed, further functionalization can be carried out to introduce or modify substituents. The 4-position of the pyrazole ring is particularly susceptible to certain reactions.

The pyrazole ring is an aromatic heterocycle, and while it is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms, it can still undergo these reactions. wikipedia.orgquora.com The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most common site for electrophilic attack. quora.comscribd.com

Common electrophilic aromatic substitution reactions on pyrazoles include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position. scribd.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce a halogen atom at the C4 position. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid leads to the introduction of a sulfonic acid group (-SO₃H) at the C4 position. scribd.com

Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C4 position. scribd.comnih.gov

Thiocyanation/Selenocyanation: Recent methods have been developed for the introduction of thiocyanate (B1210189) (-SCN) or selenocyanate (B1200272) (-SeCN) groups at the C4 position using reagents like PhICl₂ and NH₄SCN or KSeCN. beilstein-journals.org

The mechanism for these reactions generally follows the typical pathway for electrophilic aromatic substitution: the electrophile attacks the electron-rich C4 position of the pyrazole ring, forming a resonance-stabilized cationic intermediate (a sigma complex). A base then removes the proton from the C4 carbon, restoring the aromaticity of the ring and yielding the 4-substituted pyrazole. wikipedia.orgmasterorganicchemistry.com

| Reaction | Reagents | Electrophile | Position of Substitution | Resulting Product | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid | scribd.com |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | Vilsmeier reagent | C4 | 4-Formylpyrazole | scribd.comnih.gov |

| Thiocyanation | PhICl₂ / NH₄SCN | "SCN⁺" equivalent | C4 | 4-Thiocyanatopyrazole | beilstein-journals.org |

| Selenocyanation | PhICl₂ / KSeCN | "SeCN⁺" equivalent | C4 | 4-Selenocyanatopyrazole | beilstein-journals.org |

Vilsmeier-Haack Formylation and Subsequent Transformations

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. organic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring. organic-chemistry.orgchemistrysteps.comigmpublication.org For a pre-existing this compound, this reaction is less relevant as the 4-position is already substituted. However, in a synthetic pathway where the pyrazole ring is formed prior to the introduction of the aryl group, formylation at the C4 position is a key step.

More commonly, the Vilsmeier-Haack reaction is employed on precursor molecules, such as hydrazones, which cyclize and are formylated in the same process to yield 4-formylpyrazole derivatives. igmpublication.orgnih.gov For instance, the reaction of an acetophenone (B1666503) hydrazone with the Vilsmeier reagent can lead to the formation of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. igmpublication.org

Subsequent Transformations of the Formyl Group

Once the 4-formylpyrazole scaffold is obtained, the aldehyde functionality serves as a versatile handle for a wide array of further chemical modifications. These transformations are crucial for creating a library of diverse pyrazole analogues. A primary example is the conversion of the aldehyde into a hydrazone. As demonstrated in the synthesis of 4,4'-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives, the pyrazole aldehyde can be readily reacted with various hydrazine derivatives to produce a series of novel hydrazones. nih.govnih.gov This reaction typically involves the simple mixing of the aldehyde and the hydrazine, often in a suitable solvent, to yield the corresponding hydrazone product, which can be crucial for biological activity. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

A cornerstone of modern synthetic organic chemistry, the combination of halogenation and transition metal-catalyzed cross-coupling reactions provides a powerful and convergent route to 4-arylpyrazoles like this compound.

Halogenation

The direct halogenation of the pyrazole ring is a fundamental step. The C4 position of the pyrazole nucleus is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. researchgate.netresearchgate.net Reagents such as N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine at this position under mild conditions, often without the need for a catalyst. researchgate.netbeilstein-archives.org The reaction of a 1H-pyrazole with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or carbon tetrachloride can provide the corresponding 4-bromo- or 4-iodopyrazole (B32481) in good to excellent yields. researchgate.netbeilstein-archives.org

| Reagent | Halogen Introduced | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | Bromine | DMSO, Room Temperature | beilstein-archives.org |

| N-Iodosuccinimide (NIS) | Iodine | DMSO, Room Temperature | beilstein-archives.org |

| N-Chlorosuccinimide (NCS) | Chlorine | DMSO, Room Temperature | beilstein-archives.org |

| Bromine (Br₂) | Bromine | Acetic Acid | researchgate.net |

Cross-Coupling Reactions

With a 4-halopyrazole in hand, a variety of cross-coupling reactions can be employed to introduce the 4-isobutoxyphenyl group. The Suzuki-Miyaura coupling is particularly prevalent. This reaction involves the coupling of the 4-halopyrazole with a boronic acid or boronate ester derivative, in this case, (4-isobutoxyphenyl)boronic acid, in the presence of a palladium catalyst and a base. rsc.org

A typical Suzuki-Miyaura reaction for this synthesis would be:

Reactants : 4-Bromo-1H-pyrazole and (4-isobutoxyphenyl)boronic acid.

Catalyst : A palladium(0) or palladium(II) source, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2. rsc.orgnih.gov

Base : An inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

This method is highly efficient and tolerant of a wide range of functional groups, making it a preferred strategy for synthesizing complex molecules like this compound. rsc.orgmdpi.com

Elaboration of the 4-Isobutoxyphenyl Moiety

The 4-isobutoxyphenyl group can be constructed either before or after its attachment to the pyrazole core.

Alkylation Strategies (e.g., Isobutyl Bromide)

A common and straightforward method to introduce the isobutoxy group is through the Williamson ether synthesis. This involves the O-alkylation of a phenolic precursor, 4-(1H-pyrazol-4-yl)phenol. The reaction is typically carried out by first deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkylating agent like isobutyl bromide. nih.gov

Reaction Scheme:

Deprotonation : The phenolic hydroxyl group of 4-(1H-pyrazol-4-yl)phenol is treated with a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

Alkylation : The resulting phenoxide is reacted with isobutyl bromide (1-bromo-2-methylpropane) to form the desired ether linkage.

The reaction is generally performed in a polar aprotic solvent like acetone, acetonitrile (B52724) (MeCN), or dimethylformamide (DMF) to facilitate the Sₙ2 reaction. nih.gov

| Base | Alkylating Agent | Solvent | Typical Outcome |

| K₂CO₃ | Isobutyl bromide | Acetonitrile (MeCN) | O-alkylation to form the isobutoxy ether |

| NaH | Isobutyl bromide | DMF | O-alkylation to form the isobutoxy ether |

Derivatization of the Phenyl Ring

The phenyl ring of the 4-isobutoxyphenyl moiety can be further functionalized to modulate the compound's properties. These modifications can be introduced either on the (4-isobutoxyphenyl)boronic acid precursor before the cross-coupling reaction or on the final this compound molecule. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be used, with the directing effects of the isobutoxy group (ortho, para-directing) and the pyrazole substituent guiding the position of the new functional group.

Catalytic Approaches in the Synthesis of this compound

Catalysis, particularly by transition metals, is indispensable in the efficient synthesis of substituted pyrazoles. rsc.orgthieme-connect.de

Transition Metal-Catalyzed Reactions

As detailed in section 2.3.3, palladium-catalyzed cross-coupling reactions are the most prominent catalytic methods for forming the C4-aryl bond in this compound. nih.govacs.org The choice of catalyst and ligands is critical for achieving high yields and reaction efficiency. Modern catalytic systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that promote the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org

Beyond palladium, other transition metals can be used in pyrazole synthesis. nih.gov For example, copper-catalyzed reactions are also known for forming C-N and C-C bonds. Gold catalysts can activate alkyne functionalities for subsequent cyclization reactions. youtube.com While direct synthesis of this compound using these alternative metals is less common in the literature, they represent a broad toolkit available to synthetic chemists for constructing related heterocyclic structures. youtube.com

| Catalyst System | Reaction Type | Purpose in Synthesis | Reference |

| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | C-C bond formation between pyrazole and aryl group | nih.gov |

| XPhos Pd G2 / Base | Suzuki-Miyaura Coupling | C-C bond formation between pyrazole and aryl group | rsc.org |

| Copper Salts | Ullmann Condensation | C-N or C-Aryl bond formation | nih.gov |

Organocatalysis and Biocatalysis in Pyrazole Synthesis

The development of pyrazole synthesis has increasingly moved towards the use of organocatalysis and biocatalysis, which offer high selectivity and milder reaction conditions, aligning with green chemistry principles.

Organocatalysis: This approach utilizes small organic molecules to accelerate chemical reactions. In pyrazole synthesis, organocatalysts have proven effective in constructing the heterocyclic core with high precision. For instance, a highly regioselective synthesis of substituted pyrazoles has been achieved through an inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates. nih.gov This reaction is efficiently catalyzed by secondary amines, which act as "green promoters," at room temperature. nih.gov The operational simplicity and the wide availability of starting materials make this a practical and modular route. nih.gov

Another significant strategy involves the asymmetric Michael addition, a key step in forming chiral pyrazole derivatives. The combination of a squaramide organocatalyst and a silver salt facilitates a one-pot sequence to produce chiral pyrano-annulated pyrazoles in excellent yields and high enantioselectivities (up to 97% ee). nih.gov Furthermore, bifunctional amine-thiourea organocatalysts have been employed for the asymmetric synthesis of complex spiro[chroman-3,3′-pyrazol] frameworks. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers unparalleled specificity and efficiency under mild conditions. Lipases have been successfully used to facilitate four-component condensation reactions to produce pyrano[2,3-c]pyrazole derivatives, achieving high yields at ambient temperatures (30 °C). rsc.org A key advantage of this method is the reusability of the biocatalyst for several cycles. rsc.org In a more advanced application, engineered enzymes, such as iridium-containing cytochrome P450, have been developed for the highly enantioselective synthesis of novel spirocyclic nitrogen-containing heterocycles, demonstrating the power of biocatalysis in creating structurally complex molecules. acs.org

Table 1: Examples of Organocatalytic and Biocatalytic Pyrazole Synthesis

| Catalyst Type | Specific Catalyst | Reaction Type | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Organocatalyst | Secondary Amines | [3+2] Cycloaddition | Carbonyl compounds, Diazoacetates | Substituted Pyrazoles | High regioselectivity at room temperature. | nih.gov |

| Organocatalyst | Squaramide / Silver Salt | Michael Addition / Hydroalkoxylation | Alkyne-tethered nitroolefins, Pyrazolinones | Chiral Pyrano-annulated Pyrazoles | Excellent yields and high enantioselectivities (up to 97% ee). | nih.gov |

| Biocatalyst | Lipase | Four-Component Condensation | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aldehydes/Ketones | Pyrano[2,3-c]pyrazoles | High yields at 30°C; catalyst reusable for up to three cycles. | rsc.org |

| Biocatalyst | Engineered Cytochrome P450 | Enantioselective Cyclopropanation | Methylene piperidine (B6355638) derivatives, Ethyl diazoacetate (EDA) | Spirocyclic Heterocycles | Demonstrates enzyme-catalyzed synthesis of topologically complex pharmacophores. | acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of pyrazoles is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and energy efficiency. youtube.comgsconlinepress.com Key strategies include performing reactions in environmentally benign solvents like water, under solvent-free conditions, and utilizing energy-efficient methods like microwave irradiation. gsconlinepress.com

Eliminating organic solvents is a primary goal in green synthesis. Solvent-free, or solid-state, reactions often lead to higher efficiency, easier product purification, and significantly reduced chemical waste. mdpi.comrsc.org The condensation of hydrazine derivatives with β-keto esters to form pyrazolones, for example, can be carried out rapidly and in high yields under solvent-free conditions assisted by microwaves. researchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. gsconlinepress.com Efficient four-component syntheses of dihydropyrano[2,3-c]pyrazole derivatives have been reported in water, using catalysts like ceric ammonium nitrate (B79036) (CAN) or copper ferrite (B1171679) (CuFe₂O₄) nanoparticles. rsc.org These aqueous methods not only offer environmental benefits but can also enhance reaction rates and selectivity. rsc.org

Table 2: Comparison of Conventional vs. Green Synthetic Conditions for Pyrazoles

| Reaction | Catalyst | Conventional Method | Green Method (Solvent/Condition) | Yield Comparison | Reference |

|---|---|---|---|---|---|

| Synthesis of Pyranopyrazoles | Piperidine | N/A | Aqueous medium, room temperature | 85-93% yield in 20 minutes. | mdpi.com |

| Synthesis of Pyrazole-dimedone derivatives | Et₂NH | N/A | Water, ambient temperature | 40-78% yield. | mdpi.com |

| Synthesis of 3,5-disubstituted-1H-pyrazoles | None | Traditional Heating | Solvent-free, Microwave | High yields and short reaction times reported for the green method. | mdpi.com |

| Synthesis of Pyrazole-4-carboxylates | None | Traditional Heating | Solvent-free, Microwave | An efficient, environment-friendly protocol was developed. | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. youtube.com The heating mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

This technique has been widely applied to pyrazole synthesis. dergipark.org.tr In one comparative study for the synthesis of pyrano[2,3-c]pyrazole derivatives, conventional heating at 80 °C required 1.4 hours to achieve an 80% yield. rsc.org In contrast, the microwave-assisted method produced an 88% yield in just 25 minutes. rsc.org Similarly, the synthesis of pyrazole derivatives from chalcones and hydrazines has been successfully achieved using microwave irradiation under solvent-free conditions, highlighting the dual benefits of this green approach. pharmacophorejournal.comresearchgate.net The efficiency of microwave-assisted synthesis makes it particularly suitable for high-throughput screening and the rapid generation of compound libraries in drug discovery. mdpi.comnih.gov

Table 3: Reaction Time and Yield Comparison for Microwave-Assisted Pyrazole Synthesis

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole derivatives | Conventional Heating (80°C) | 1.4 hours | 80% | rsc.org |

| Microwave Irradiation | 25 minutes | 88% | ||

| Pyrazole-containing 1,3,4-oxadiazoles | Conventional Reflux | 6-9 hours | 59-66% | rsc.org |

| Microwave Irradiation (400W) | 5-8 minutes | Good yields reported | ||

| 4,5-dihydro-1H-pyrazoles | Conventional Heating | Longer reaction times | Lower yields | researchgate.net |

| Microwave Irradiation (Solvent-free) | Shorter reaction times | Better yields |

Kinetic and Mechanistic Studies of Key Synthetic Steps

Understanding the kinetics and mechanisms of pyrazole formation is crucial for optimizing reaction conditions and controlling product regioselectivity. The classic Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, has been a subject of detailed kinetic analysis. researchgate.net Studies using 19F NMR spectroscopy have shown that the reaction is typically first-order with respect to both the diketone and the arylhydrazine. researchgate.net Crucially, the rate-determining step can shift depending on the pH of the reaction medium, a key factor in controlling the reaction outcome. researchgate.net

More complex reaction pathways have also been elucidated. For instance, the synthesis of pyrazoles from diazatitanacycles involves an oxidation-induced N-N bond formation. nih.govumn.edu Kinetic studies revealed that the first of two oxidation steps is rate-limiting, and the coordination of the oxidant to the titanium center is critical for the reaction to proceed. nih.govumn.edu

The interplay between kinetic and thermodynamic control has been explored in the one-pot synthesis of 3,5-substituted pyrazoles. nih.gov By carefully selecting reaction conditions such as solvent polarity and catalyst loading, the reaction can be directed towards the kinetically favored pyrazole product over the thermodynamically favored furan (B31954) product. nih.gov In biocatalytic systems, kinetic analysis of enzyme-catalyzed reactions has identified the rate-limiting step as the formation of a carbene intermediate through the extrusion of N₂. acs.org This understanding allows for the rational engineering of enzymes to improve catalytic efficiency and selectivity. acs.org

Table 4: Summary of Kinetic and Mechanistic Findings in Pyrazole Synthesis

| Synthetic Method | Key Mechanistic Aspect | Kinetic Findings | Reference |

|---|---|---|---|

| Knorr Pyrazole Synthesis (1,3-diketone + hydrazine) | Condensation/Cyclization | First-order in both reactants; rate-determining step is pH-dependent. | researchgate.net |

| From Diazatitanacycles | Oxidation-induced N-N coupling | The first of two oxidation steps is rate-limiting. | nih.govumn.edu |

| From Heteropropargyl Precursors | Kinetic vs. Thermodynamic Control | A kinetically controlled Sonogashira reaction followed by cyclocondensation yields the pyrazole. | nih.gov |

| From Chalcones and Hydrazine | Claisen Route Mechanism | The reaction follows a first-order kinetic model. | researchgate.net |

| Enzyme-Catalyzed Cyclopropanation | Carbene Intermediate Formation | The turnover-limiting step is the extrusion of N₂ from the diazo compound. Reaction rate is highly dependent on the enzyme's active site structure. | acs.org |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(4-Isobutoxyphenyl)-1H-pyrazole is expected to show characteristic absorption bands. chemicalbook.comresearchgate.netnist.gov

The N-H stretching vibration of the pyrazole (B372694) ring is typically observed as a broad band in the region of 3100-3500 cm⁻¹. mdpi.com The sharpness and exact position of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the isobutyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings would be found in the 1400-1600 cm⁻¹ region. The prominent C-O stretching vibration of the ether linkage is anticipated in the range of 1200-1250 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Please note: This table is predictive and based on general IR correlation tables.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (pyrazole) | 3100 - 3500 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=C and C=N stretch (aromatic rings) | 1400 - 1600 |

| C-O stretch (ether) | 1200 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₆N₂O), the expected exact mass can be calculated and compared with the experimental value.

In addition to molecular formula confirmation, the mass spectrum reveals the fragmentation pattern of the molecule upon ionization. The fragmentation of pyrazole derivatives often involves the cleavage of the pyrazole ring and the loss of small neutral molecules such as HCN or N₂. researchgate.net The fragmentation of the isobutoxy side chain would also be expected, leading to characteristic fragment ions. Analysis of these fragmentation pathways provides further confirmation of the proposed structure. umtm.cz

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it would be possible to obtain detailed information about bond lengths, bond angles, and torsion angles. nih.govnih.gov This data provides a definitive confirmation of the molecular structure.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the case of this compound, the N-H group of the pyrazole ring is capable of acting as a hydrogen bond donor, while the nitrogen atom at position 2 can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers in the solid state. nih.govnih.gov The aromatic rings may also participate in π-π stacking interactions, further stabilizing the crystal structure. Understanding these intermolecular interactions is crucial as they can influence the physical properties of the compound, such as its melting point and solubility.

Conformational Analysis in Crystalline State

Studies on various 1H-pyrazoles have revealed that the supramolecular structure is significantly influenced by substituents at the C3 and C5 positions, which can dictate the formation of different hydrogen-bonded motifs such as dimers, trimers, and catemers (chains). nih.govresearchgate.net The substituent at the C4 position, in this case, the 4-isobutoxyphenyl group, primarily affects the tertiary or quaternary structure, influencing how these primary motifs pack in the crystal lattice. nih.govresearchgate.net

For instance, the analysis of 4-halogenated-1H-pyrazoles has shown that the type of halogen atom can lead to different packing arrangements. While 4-chloro- and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs, the fluoro- and iodo- analogues form non-isostructural catemeric chains. semanticscholar.orgmdpi.comnih.gov This highlights the subtle yet significant role of substituents in directing the solid-state assembly.

In the case of this compound, the isobutoxy group's conformational flexibility and the potential for weak C-H···π or other non-covalent interactions would play a crucial role in the final crystal packing. The dihedral angle between the pyrazole and the phenyl rings is a key conformational parameter. In related structures, such as 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, this angle has been observed to be 52.34 (7)°. nih.gov The planarity or non-planarity of the molecule, governed by this torsion angle, will influence the efficiency of crystal packing and the nature of intermolecular interactions.

The determination of the precise solid-state conformation of this compound would necessitate single-crystal X-ray diffraction analysis. This technique would provide accurate bond lengths, bond angles, and torsion angles, as well as detailed information about the intermolecular hydrogen bonding network, which is a characteristic feature of 1H-pyrazoles. nih.govresearchgate.net

Table 1: General Crystallographic Parameters for Representative Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Supramolecular Motif | Reference |

| 4-fluoro-1H-pyrazole | Monoclinic | P2₁/c | Catemer | nih.gov |

| 4-chloro-1H-pyrazole | Orthorhombic | Pnma | Trimer | nih.gov |

| 4-bromo-1H-pyrazole | Orthorhombic | Pnma | Trimer | semanticscholar.org |

| 4-iodo-1H-pyrazole | Orthorhombic | Cmme | Catemer | semanticscholar.orgmdpi.com |

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | N-H···N hydrogen bonding | researchgate.net |

This table presents data for analogous compounds to illustrate the principles of conformational analysis in the crystalline state of pyrazoles.

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic methods are indispensable tools for verifying the purity of synthesized compounds and for the isolation of structurally related analogues. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.

HPLC is a robust and versatile technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

For the analysis of pyrazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention of this compound would be governed by its hydrophobicity, which is significantly influenced by the isobutoxyphenyl substituent.

The purity of the compound can be determined by injecting a solution of the sample and analyzing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks would suggest the presence of impurities or related analogues. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination.

Furthermore, HPLC can be scaled up to a preparative level for the isolation of analogues. By collecting the fractions corresponding to different peaks as they elute from the column, it is possible to isolate and purify individual compounds from a mixture. For chiral pyrazole derivatives, specialized chiral stationary phases (CSPs), often based on polysaccharides, can be used to separate enantiomers. nih.gov

Table 2: Illustrative HPLC Conditions for Analysis of Pyrazole Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with or without additives like formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table provides a general set of conditions that would be a starting point for developing a specific HPLC method for this compound.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS can be a valuable tool for its analysis, especially for identifying volatile impurities or byproducts from its synthesis.

In GC-MS, the sample is vaporized and introduced into a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas, such as helium) and the stationary phase (a high-boiling liquid coated on the inside of the column). As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.

The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its unambiguous identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. This makes GC-MS an excellent technique for confirming the identity of the main compound and for identifying unknown impurities. For complex mixtures containing isomeric pyrazoles, which may have very similar mass spectra, the chromatographic separation provided by the GC is crucial for their differentiation. nih.govresearchgate.net

Table 3: General GC-MS Parameters for the Analysis of Pyrazole Derivatives

| Parameter | Typical Conditions |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table outlines typical parameters that could be adapted for the GC-MS analysis of this compound and its potential volatile analogues.

Computational and Theoretical Chemistry Studies of 4 4 Isobutoxyphenyl 1h Pyrazole and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable structure and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.gov This process involves finding the minimum energy conformation on the potential energy surface. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G*, accurately predict geometric parameters such as bond lengths and angles. researchgate.netwikipedia.orgyoutube.com

The optimization of 4-(4-isobutoxyphenyl)-1H-pyrazole would reveal a planar pyrazole ring connected to the isobutoxyphenyl group. The calculations provide the total energy of the optimized structure, which is a measure of its stability. wikipedia.org Studies on analogous structures show that the C-C bonds within the pyrazole ring are typically around 1.5 Å, while those in the attached phenyl ring are approximately 1.4 Å. The C-N and N-N bond lengths in the pyrazole ring are also key parameters determined through DFT. wikipedia.org

Table 1: Typical Optimized Geometric Parameters for Pyrazole Derivatives from DFT Calculations

| Parameter | Typical Value (Å) | Description |

|---|---|---|

| Pyrazole Ring C-C | ~1.50 | Single bond length between carbon atoms in the pyrazole ring. |

| Phenyl Ring C-C | ~1.40 | Aromatic bond length between carbon atoms in the phenyl group. |

| Pyrazole Ring C-N | ~1.47 | Bond length between carbon and nitrogen atoms within the pyrazole ring. |

| Pyrazole Ring N-N | ~1.35 | Bond length between the two adjacent nitrogen atoms in the pyrazole ring. |

| Ether C-O | ~1.42 | Bond length for the ether linkage in the isobutoxy group. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. cdnsciencepub.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. amercrystalassn.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. muni.cz

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.cz For pyrazole derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO can also be delocalized across the conjugated system. youtube.com Theoretical studies on similar pyrazole compounds show energy gaps typically in the range of 4-5 eV, indicating good electronic stability. researchgate.netmuni.cz

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole Analogues

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.492 | -2.034 | 4.458 muni.cz |

| Generic Pyrazole Derivative 4a | -5.918 | -1.782 | 4.136 researchgate.net |

| Generic Pyrazole Derivative 4b | -6.176 | -2.072 | 4.104 researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, which is invaluable for predicting how a molecule will interact with other species. rsc.org

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. jussieu.fr Green and yellow areas represent intermediate or neutral potential. For a pyrazole derivative, the MEP map would show negative potential (red/yellow) concentrated around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. rsc.orgjussieu.fr

Table 3: Interpretation of MEP Map Color Coding

| Color | Potential | Interpretation | Example Region on Pyrazole |

|---|---|---|---|

| Red | Most Negative | Electron-rich, nucleophilic site, proton acceptor. | Vicinity of the sp2 nitrogen atom. jussieu.fr |

| Yellow | Slightly Negative | Moderately electron-rich. | Oxygen atom of the isobutoxy group. |

| Green | Neutral | Van der Waals interactions. | Carbon skeleton of the phenyl ring. |

| Blue | Positive | Electron-poor, electrophilic site, proton donor. | Hydrogen atom of the N-H group. jussieu.fr |

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. researchgate.net This method is used to analyze charge transfer, hyperconjugative interactions, and intramolecular bonding. wikipedia.orgnih.gov

Table 4: Example of NBO Donor-Acceptor Interactions in a Pyrazole Analogue

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N1 | π(C4-C5) | 37.87 | Lone pair donation into an antibonding pi-orbital. jussieu.fr |

| LP(1) N1 | π(N2-C3) | 31.35 | Lone pair donation into an antibonding pi-orbital. jussieu.fr |

| π(C4-C5) | π(N2-C3) | 20.15 | Pi-electron delocalization within the pyrazole ring. |

Topological Analyses (RDG, QTAIM, ELF, LOL) for Intermolecular Interactions

Topological analyses of the electron density provide profound insights into chemical bonding and non-covalent interactions (NCIs). These methods partition the molecular space to define atoms, bonds, and regions of electron localization.

Reduced Density Gradient (RDG): RDG analysis is a powerful technique for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netwiley-vch.de It is based on plotting the RDG against the electron density. Low-density, low-gradient spikes in these plots identify regions of NCI. researchgate.net The sign of the second Hessian eigenvalue (λ₂) of the electron density helps to distinguish between stabilizing hydrogen bonds (λ₂ < 0) and destabilizing steric clashes (λ₂ > 0). researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density (ρ). amercrystalassn.orgnih.gov The presence of a bond path and a (3, -1) bond critical point (BCP) between two nuclei is a necessary and sufficient condition for a chemical bond. jussieu.fr The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction. For covalent bonds, ρ is high and ∇²ρ < 0, while for closed-shell interactions (like hydrogen bonds or ionic bonds), ρ is low and ∇²ρ > 0. rsc.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that reveal the regions in a molecule where electrons are likely to be found, providing a clear picture of core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net They are based on comparing the kinetic energy density of the system to that of a uniform electron gas. cdnsciencepub.com Regions with high ELF or LOL values (approaching 1.0) correspond to areas of high electron localization, such as in the middle of a covalent bond or at the site of a lone pair. researchgate.netresearchgate.net These analyses serve as a computational visualization of the VSEPR model. wikipedia.org A comprehensive study on pyrazole derivatives has utilized these advanced topological methods to characterize their intermolecular interactions and electron density features in detail. researchgate.net

Table 5: Overview of Topological Analysis Methods

| Method | Primary Output | Key Insight for this compound |

|---|---|---|

| RDG | 3D visualization of non-covalent interactions. | Identifies potential hydrogen bonding sites (N-H group) and van der Waals interactions (phenyl and isobutyl groups). researchgate.netwiley-vch.de |

| QTAIM | Bond paths, critical points, and characterization of interactions. | Confirms covalent bonds and characterizes weaker intramolecular interactions, such as C-H···O or C-H···π contacts. researchgate.netnih.gov |

| ELF | Maps of electron localization. | Visualizes the covalent bonds and the lone pair electrons on the pyrazole nitrogen atoms and the ether oxygen. researchgate.netresearchgate.net |

| LOL | Maps of high orbital overlap (electron localization). | Provides a clear profile of bonding vs. non-bonding regions, complementing the ELF analysis. researchgate.netcdnsciencepub.com |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment (e.g., a solvent or a biological receptor) over time. researchgate.netresearchgate.net

For this compound, MD simulations can explore its conformational landscape, particularly the flexibility of the isobutoxy side chain. nih.gov In drug design studies involving pyrazole analogues, MD simulations are essential for assessing the stability of a ligand-protein complex. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time to confirm the stability of the binding pose. nih.gov A stable RMSD indicates that the ligand remains securely in the binding pocket. These simulations provide critical insights into the dynamic nature of molecular recognition. nih.gov

Table 6: Key Components and Analyses in an MD Simulation Study

| Component/Analysis | Description | Purpose |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system's particles. | Defines the physics governing the interactions between atoms (e.g., AMBER, CHARMM, GROMOS). |

| Solvent Box | The molecule is placed in a periodic box of solvent (e.g., water) to simulate physiological conditions. | To accurately model the effect of the solvent on molecular conformation and interactions. |

| RMSD Analysis | Root Mean Square Deviation measures the average distance between the atoms of the molecule at a given time and a reference structure. | To assess the structural stability of the molecule or a protein-ligand complex over time. nih.gov |

| Interaction Analysis | Monitoring specific interactions like hydrogen bonds or hydrophobic contacts over the simulation trajectory. | To understand the key forces responsible for binding and stability. |

Ligand Flexibility and Solvent Effects

The flexibility of a ligand, such as this compound, and the influence of the surrounding solvent are critical factors in its ability to bind to a biological target. Computational methods, such as molecular dynamics (MD) simulations, are employed to study these aspects. MD simulations can model the dynamic behavior of the ligand over time, revealing its conformational landscape and how it is affected by the solvent environment. Understanding the conformational flexibility of the pyrazole core and the isobutoxyphenyl substituent is crucial for predicting how the molecule might adapt its shape to fit into a protein's binding site. The solvent, typically water in biological systems, can significantly influence ligand conformation and binding affinity through hydrogen bonding and hydrophobic interactions.

Protein-Ligand Complex Stability

Once a ligand binds to a protein, the stability of the resulting complex is paramount for its biological effect. MD simulations are also instrumental in assessing the stability of protein-ligand complexes involving this compound analogues. nih.gov By simulating the complex over a period of time, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.gov The root mean square deviation (RMSD) of the ligand and protein atoms is often calculated to quantify the stability of the complex. A stable complex will exhibit minimal fluctuations in its structure over the course of the simulation.

Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a ligand to a protein and to screen large libraries of compounds for potential binders. nih.govresearchgate.net These methods are essential for identifying potential biological targets for this compound and its analogues and for understanding how they interact at a molecular level.

Receptor-Based Docking Simulations

Receptor-based docking simulations involve placing a ligand into the three-dimensional structure of a target protein's binding site and evaluating the fit using a scoring function. researchgate.net This approach has been widely used to study the interactions of pyrazole derivatives with various protein targets. nih.govresearchgate.net For instance, docking studies have been performed on pyrazole derivatives with targets like tyrosine kinases and other protein kinases to identify potential inhibitors. nih.govresearchgate.net The results of these simulations can predict the binding energy and identify key amino acid residues involved in the interaction, providing a rationale for the observed biological activity. nih.govresearchgate.net

Ligand-Based Pharmacophore Modeling

When the three-dimensional structure of the target protein is unknown, ligand-based pharmacophore modeling can be employed. This technique involves identifying the common chemical features of a set of known active molecules and creating a 3D model (a pharmacophore) that represents the essential interactions required for biological activity. This pharmacophore model can then be used to screen for new compounds that fit its features. For pyrazole derivatives, a pharmacophore model might include features like hydrogen bond donors and acceptors, and hydrophobic regions, which are crucial for their interaction with biological targets. nih.gov

Virtual Screening Strategies for Novel Scaffolds

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. core.ac.ukresearchgate.net This can be done using either receptor-based or ligand-based approaches. For pyrazole-containing compounds, virtual screening can be used to identify novel scaffolds that may have improved properties over existing ones. core.ac.ukresearchgate.net For example, a study on pyrazole derivatives of usnic acid used virtual screening to identify new potential anti-hyperglycemic agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. researchgate.net These models are valuable tools for predicting the activity of new compounds and for optimizing lead compounds.

3D-QSAR studies, for instance, have been used to guide the design of new pyrazole derivatives with anticancer activity. nih.gov These models can identify the molecular properties that have the greatest impact on the desired biological effect. nih.gov By developing statistically robust QSAR models, researchers can predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govmdpi.com 4D-QSAR studies have also been employed for pyrazole pyridine (B92270) carboxylic acid derivatives to identify pharmacophores and predict biological activity. researchgate.netnih.gov

Below is a table summarizing the computational methods and their applications in the study of pyrazole derivatives:

| Computational Method | Application | Key Findings/Insights | References |

| Molecular Dynamics (MD) Simulations | Assessing ligand flexibility and protein-ligand complex stability. | Provides information on conformational changes, solvent effects, and the stability of interactions over time. | nih.gov |

| Receptor-Based Docking | Predicting binding modes and identifying key interactions with target proteins. | Helps in understanding the molecular basis of activity and in identifying potential drug targets. | nih.govresearchgate.netresearchgate.net |

| Ligand-Based Pharmacophore Modeling | Identifying essential chemical features for biological activity when the target structure is unknown. | Guides the design of new molecules with desired activities. | nih.gov |

| Virtual Screening | Searching large compound libraries for potential hits. | Enables the discovery of novel scaffolds and lead compounds. | core.ac.ukresearchgate.net |

| QSAR/QSPR Modeling | Predicting biological activity and properties based on chemical structure. | Facilitates the optimization of lead compounds and the design of more potent analogues. | researchgate.netnih.govmdpi.comnih.gov |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. eurasianjournals.com For pyrazole derivatives, various QSAR models have been developed to predict their efficacy as inhibitors for different biological targets.

These models are built by calculating a range of molecular descriptors for a set of pyrazole analogues with known activities and then using statistical methods to find the best correlation. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.gov

For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors utilized stepwise multiple linear regression (SW-MLR) and partial least squares (PLS) methods. The resulting models showed strong predictive power, with high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their statistical significance and ability to forecast the activity of new compounds. nih.govacs.org Similarly, 3D-QSAR models for 4,5-dihydro-1H-pyrazole derivatives as B-RafV600E inhibitors have been developed, providing further insights into the three-dimensional structural requirements for potent inhibition.

The robustness of these models allows for the virtual screening of large libraries of pyrazole analogues and the rational design of new derivatives with potentially enhanced biological activity. nih.gov

Table 1: Examples of QSAR Models for Pyrazole Analogues

| Target/Activity | Model Type | Statistical Method | Key Findings & Predictive Power |

|---|---|---|---|

| EGFR Kinase Inhibition | 2D-QSAR | SW-MLR, PLS | Models showed good statistical consistency with high r² (e.g., 0.904) and q² (e.g., 0.884) values, enabling the design of new potent inhibitors. nih.govacs.org |

| B-RafV600E Inhibition | 3D-QSAR | CoMFA/CoMSIA | Provided insights into the pharmacophore, guiding the design of compounds with IC50 values in the nanomolar range. |

Identification of Key Structural Descriptors

A critical outcome of QSAR and structure-activity relationship (SAR) studies is the identification of key molecular descriptors that govern a compound's biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For pyrazole analogues, specific structural features have been consistently linked to their potency against various targets.

SAR analyses of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that the potency against Trypanosoma cruzi was significantly increased by the presence of bromine, chlorine, or methyl substituents in the para-position of the aryl ring. nih.gov In 2D-QSAR models for EGFR kinase inhibitors, adjacency and distance matrix descriptors were found to be highly influential, suggesting that the spatial arrangement and connectivity of atoms are crucial for activity. nih.govacs.org

Computational studies using Density Functional Theory (DFT) allow for the calculation of electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, and electrophilicity. researchgate.net These quantum chemical descriptors help to quantify the electronic profile of the molecule, which is essential for its interaction with biological targets. For example, molecular electrostatic potential (MEP) maps can predict reactive sites for electrophilic and nucleophilic attacks, highlighting regions of the molecule likely to engage in hydrogen bonding or other key interactions within a protein's active site. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Beyond predicting biological activity, computational chemistry is vital for evaluating the drug-like properties of a compound. In silico ADMET prediction allows for the early assessment of a molecule's pharmacokinetic and safety profile, helping to identify candidates with a higher probability of success in clinical development. chemmethod.comnih.gov Numerous pyrazole derivatives have been subjected to these computational analyses. ajol.info

Predicting Bioavailability Parameters (e.g., Oral Absorption)

Oral bioavailability is a critical parameter for many drugs, and it is influenced by factors like solubility and permeability. nih.govnih.gov Computational models can predict these properties based on a molecule's structure. Widely used tools like SwissADME and pkCSM analyze physicochemical properties to evaluate "drug-likeness" according to established guidelines like Lipinski's Rule of Five. chemmethod.comajol.info

For various series of pyrazole analogues, these predictions have been promising. Studies on derivatives targeting Trypanosoma cruzi showed that the majority of compounds fit the criteria for good oral absorption, with optimal LogP values, hydrogen bond donor/acceptor counts, and topological polar surface area (tPSA). nih.gov Similarly, in silico screening of other pyrazole derivatives confirmed that most compounds adhere to Lipinski's and Veber's rules, suggesting a high potential for good oral bioavailability. researchgate.net These models can effectively rank compounds, identifying those with a more favorable absorption profile for further preclinical studies. chemmethod.com

Table 3: Predicted Bioavailability and Drug-Likeness of Representative Pyrazole Analogues

| Compound Class | LogP | tPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted Oral Absorption |

|---|---|---|---|---|---|---|

| Pyrazole-imidazoline Analogues | 1.0 - 2.23 | < 96 | 1 - 4 | 5 - 10 | 0 | Good nih.gov |

| Pyrazole-indole Analogues | 2.5 - 4.8 | 60 - 85 | 1 - 2 | 4 - 6 | 0 | High ajol.info |

| Pyrazole-sulfonamide Derivatives | 3.0 - 5.5 | 100 - 150 | 2 - 4 | 7 - 9 | 0 - 1 | Good nih.gov |

Prediction of Metabolic Pathways and Enzyme Interactions

The metabolism of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver, significantly affects its efficacy and duration of action. Computational tools can predict the likely sites of metabolism on a molecule and its potential to inhibit or induce key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4). nih.gov

In silico ADMET studies on sulfonamide derivatives containing pyrazole moieties have been used to predict their interactions with these crucial metabolic enzymes. nih.gov Molecular docking is another powerful technique used to visualize how pyrazole analogues bind to the active sites of specific enzymes. Docking studies have been used to rationalize the binding of pyrazole derivatives to targets like VEGFR-2, providing a structural basis for their observed biological activity. nih.govnih.gov This information is critical for understanding potential drug-drug interactions and for optimizing the metabolic stability of lead compounds.

Computational Toxicology Prediction

Early prediction of potential toxicity is essential to minimize late-stage failures in drug development. In silico toxicology models use large datasets of known toxicants to predict the likelihood that a new compound will have adverse effects, such as mutagenicity, carcinogenicity, or organ toxicity. nih.govnih.gov

For numerous pyrazole derivatives, computational toxicity predictions have indicated promising safety profiles. nih.gov Online tools and software can assess various toxicity risks, and for many pyrazole series, these predictions have shown no significant alerts for mutagenic or tumorigenic effects. nih.gov These in silico assessments serve as a valuable preliminary screen, helping to prioritize compounds with a lower risk of toxicity for further experimental investigation. nih.govnih.gov

Table 4: Summary of Compounds Mentioned

| Compound Name/Class |

|---|

| This compound |

| 1H-Pyrazole-1-carbothioamide derivatives |

| 4,5-Dihydro-1H-pyrazole derivatives |

| 1-Aryl-1H-pyrazole-imidazoline derivatives |

| Pyrazole-indole analogues |

| Pyrazole-sulfonamide derivatives |

| 1-Aryl-1H-pyrazole analogues |

| 2-(1,3-Diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives |

| Pyrazolyl tetrazole acetic acids |

| Celecoxib |

| Rimonabant |

| Sulfaphenazole |

| Difenamizole |

| Betazole |

| Fezolamide |

| Pazopanib |

| Ruxolitinib |

| Crizotinib |

| Encorafenib |

Biological Evaluation and Mechanistic Investigations Preclinical Focus

Enzyme Inhibition and Activation Studies

Xanthine (B1682287) oxidoreductase (XOR) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.netpharmgkb.org Elevated levels of uric acid can lead to conditions such as gout. nih.gov Allopurinol (B61711) is a well-established inhibitor of XOR and serves as a benchmark for comparison. scilit.com It acts as a substrate and competitive inhibitor, being metabolized by XOR to oxypurinol (B62819), which then tightly binds to the reduced molybdenum center of the enzyme, effectively inactivating it. nih.govresearchgate.net This is often referred to as a suicide inhibition mechanism. nih.govcapes.gov.br

Studies have identified pyrazole-containing compounds as potent inhibitors of XOR. For instance, a pyrazole (B372694) derivative, Y-700 (1-(3-cyano-4-neopentyloxyphenyl)-1H-pyrazole-4-carboxylic acid), demonstrated a significantly lower IC50 value (5.8 nM) compared to allopurinol (260 nM) and exhibited a mixed type of inhibition. nih.gov The inhibitory mechanism of these compounds often involves interaction with key amino acid residues in the enzyme's active site, such as Arg880 and Thr1010, leading to a tightening of the active site pocket and preventing substrate binding. nih.gov Computational studies have further elucidated the binding modes of pyrazole-based inhibitors, highlighting the importance of interactions with residues like E802, R880, and F914 for stabilization within the active site. nih.gov

While specific kinetic data for 4-(4-Isobutoxyphenyl)-1H-pyrazole's inhibition of XOR is not detailed in the provided results, the general inhibitory potential of the pyrazole scaffold against this enzyme is well-documented. The mechanism of inhibition for pyrazole derivatives can be competitive, non-competitive, or mixed, depending on the specific substitutions on the pyrazole ring. nih.govnih.gov Reversible inhibitors often work by blocking the substrate's access to the molybdenum cofactor in the enzyme's active site. mdpi.comnih.gov

Table 1: Comparative Xanthine Oxidoreductase (XOR) Inhibition

| Compound | IC50 | Mechanism of Action |

|---|---|---|

| Allopurinol | 260 nM nih.gov | Suicide inhibitor, metabolized to oxypurinol which binds tightly to the reduced molybdenum center. nih.govresearchgate.netcapes.gov.br |

| Y-700 | 5.8 nM nih.gov | Mixed-type inhibition. nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. psychdb.com Donepezil is a well-known reversible inhibitor of AChE and is used as a standard for comparison. psychdb.comnih.gov

Research has shown that pyrazole analogs can target metabolic enzymes relevant to neurodegenerative disorders, including AChE. nih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the pyrazole ring. nih.gov While direct IC50 values for this compound against AChE were not found in the search results, the potential for pyrazole-based compounds to act as cholinesterase inhibitors is recognized. The mechanism of inhibition for such compounds typically involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. nih.govnih.gov

Table 2: Comparative Acetylcholinesterase (AChE) Inhibition

| Compound | IC50 |

|---|

| Donepezil | 0.021 µM researchgate.net - 0.032 µM researchgate.net |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov It is a virulence factor for several pathogenic bacteria, and its inhibition is a target for treating infections. nih.govnih.gov Thiourea and its derivatives are known inhibitors of urease and are often used as reference compounds. nih.govrsc.orgresearchgate.net

Pyrazole-containing compounds have been investigated for their urease inhibitory activity. While specific data for this compound was not available, related pyrazole derivatives have been synthesized and evaluated. The inhibition mechanism of pyrazole-based inhibitors can vary, with some showing non-competitive inhibition. nih.gov The search for potent and safe urease inhibitors is an active area of research. nih.gov

Table 3: Comparative Urease Inhibition

| Compound | IC50 |

|---|

| Thiourea | 15.51 ± 0.11 mM to 21.2 ± 1.3 µM nih.govrsc.orgresearchgate.net |

The versatility of the pyrazole scaffold allows for its interaction with a wide range of other enzyme targets. nih.gov For instance, certain pyrazole derivatives have shown inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov Specifically, some analogs exhibit selectivity for MAO-A. nih.gov

Furthermore, pyrazole-containing compounds have been developed as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key protein in inflammatory signaling pathways. nih.gov This highlights the potential of pyrazole derivatives in the development of anti-inflammatory agents.

The concept of allosteric modulation, where a compound binds to a site on the enzyme distinct from the active site to modulate its activity, is a key area of drug discovery. While the search results did not provide specific evidence of this compound acting as an allosteric modulator, the diverse interactions of the pyrazole scaffold with various enzymes suggest that this is a potential mechanism of action that could be explored in future studies.

Receptor Binding and Ligand-Target Interaction Studies

The interaction of pyrazole-based compounds extends beyond enzymes to include various receptors. Research has shown that certain tetrasubstituted pyrazoles can act as high-affinity ligands for the estrogen receptor (ER), with some demonstrating selectivity for the ERα subtype. nih.gov This indicates the potential for pyrazole derivatives to modulate hormone receptor activity.

Additionally, pyrazole analogs have been shown to interact with transient receptor potential vanilloid subtype 1 (TRPV-1) channels, which are involved in pain sensation. nih.gov The specific substitutions on the pyrazole ring influence the affinity and efficacy of these interactions. nih.gov While direct receptor binding studies for this compound were not found, the broader family of pyrazole compounds demonstrates a clear capacity for engaging with various receptor targets.

EGFR-Tyrosine Kinase (EGFR-TK) Inhibition

The pyrazole nucleus is a key structural motif in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Overexpression of EGFR is linked to numerous cancers, making it a prime target for anticancer therapies that compete with ATP at the enzyme's catalytic domain. nih.gov

Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant EGFR inhibitory activity. For instance, certain derivatives have shown potent inhibition of wild-type EGFR (EGFR-WT) with IC₅₀ values as low as 0.034 µM. nih.gov One study highlighted a cyano pyrazole derivative linked to a pyrazolo[3,4-d]pyrimidine moiety that exhibited a highly potent EGFR inhibition IC₅₀ of 0.135 µM. nih.gov Another series of thiazolyl-pyrazoline derivatives was evaluated, with the most promising compounds showing strong anti-proliferative effects against breast cancer cells (MCF-7) by inhibiting EGFR with an IC₅₀ of 31.8 nM, comparable to the control drug Gefitinib (IC₅₀ of 29.16 nM). dovepress.com Similarly, a 4-fluorophenyl pyrazole derivative demonstrated notable EGFR inhibitory activity with an IC₅₀ value of 4.87 µM. dovepress.com

These findings underscore the potential of the pyrazole scaffold as a foundation for developing potent EGFR-TK inhibitors. The specific substitution patterns on the pyrazole ring are crucial for achieving high affinity and potent inhibitory action against the receptor. nih.govdovepress.com

JAK 2/3 and Aurora A/B Kinase Inhibition

The pyrazole structure is integral to inhibitors of other critical kinase families, including the Janus kinases (JAKs) and Aurora kinases.

JAK 2/3 Inhibition: Pharmacological targeting of JAKs, particularly JAK1, JAK2, and JAK3, is a successful strategy for managing myeloproliferative disorders and autoimmune conditions. nih.govgoogle.com Ruxolitinib, a selective inhibitor of JAK1 and JAK2, features a pyrazole core and is used in the treatment of myelofibrosis. nih.govnih.gov Research into pyrazole-based compounds has led to the design of selective JAK inhibitors, which are crucial as mutations in JAK3 are linked to severe combined immunodeficiency (SCID) in humans. google.comnih.gov The design of these inhibitors often involves creating pyrazole derivatives that can selectively bind to the ATP-binding site of specific JAK family members. google.com

Aurora A/B Kinase Inhibition: Aurora kinases, particularly Aurora A and Aurora B, are essential for regulating mitosis, and their overexpression is common in a wide range of human tumors, including colorectal, breast, and ovarian cancers. nih.govresearchgate.net This makes them attractive targets for cancer therapy. nih.govnih.gov

Several pyrazole-based compounds have been developed as potent Aurora kinase inhibitors.

A series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were synthesized and evaluated as Aurora-A kinase inhibitors. One compound from this series, P-6, showed potent inhibition of Aurora-A kinase with an IC₅₀ value of 0.11 µM. nih.gov

Researchers at the University of Arkansas for Medical Sciences developed N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a selective inhibitor of Aurora kinase B with an IC₅₀ of 1.31 nM. bioworld.com

AT9283, another pyrazole-based multi-targeted kinase inhibitor, shows potent activity against both Aurora A and Aurora B kinases. nih.gov

These studies highlight the versatility of the pyrazole scaffold in targeting key kinases involved in cell cycle progression and signaling.

Other Receptor Affinities and Specificities

Beyond the well-documented inhibition of EGFR, JAK, and Aurora kinases, pyrazole derivatives have shown affinity for a variety of other receptors and enzymes.

Estrogen Receptor (ER): Certain tetrasubstituted pyrazoles act as high-affinity ligands for the estrogen receptor. One such derivative, a propylpyrazole triol (PPT), displays a 410-fold binding affinity preference for ERα over ERβ and functions as the first known ERα-specific agonist. illinois.edu This selectivity is attributed to specific interactions between the pyrazole core and its substituents with amino acid residues that differ between the two ER subtypes. illinois.edu

Other Kinases: The pyrazole scaffold has been utilized to develop inhibitors for other kinases implicated in various diseases. These include Apoptosis signal-regulating kinase 1 (ASK1), which is involved in neurodegenerative diseases, and Pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), a target for metabolic disorders and cancer. nih.gov

Nociceptive and Inflammatory Targets: Pyrazole analogs have demonstrated antinociceptive effects through mechanisms involving the activation of opioid receptors and the blockage of the acid-sensing ion channel subtype 1α (ASIC-1α) and transient receptor potential vanilloid subtype 1 (TRPV-1). nih.gov

This broad range of molecular targets indicates that the pyrazole framework is a privileged scaffold in medicinal chemistry, capable of being tailored to achieve specific biological activities. nih.govnih.gov

Cellular Efficacy in In Vitro Disease Models

Antiproliferative Activity against Cancer Cell Lines

Pyrazole derivatives have consistently demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines. The cytotoxic effects are often potent, with IC₅₀ values in the micromolar to nanomolar range.